N-cyclopropyl-N-ethylcarbamoyl chloride
Description
N-Cyclopropyl-N-ethylcarbamoyl chloride is a carbamoyl chloride derivative characterized by a cyclopropyl group and an ethyl substituent attached to the nitrogen atom of the carbamoyl chloride functional group (Cl–N–C=O). Carbamoyl chlorides are reactive intermediates widely used in organic synthesis, particularly in the preparation of ureas, pharmaceuticals, and agrochemicals.
Properties
CAS No. |
43173-27-9 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
N-cyclopropyl-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C6H10ClNO/c1-2-8(6(7)9)5-3-4-5/h5H,2-4H2,1H3 |
InChI Key |
PDGIMVLTTGTYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)C(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Phosgenation of N-Cyclopropyl-N-Ethylamine
The most straightforward method involves treating N-cyclopropyl-N-ethylamine with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate). Phosgene reacts with secondary amines to form carbamoyl chlorides via nucleophilic acyl substitution.
Procedure :
-
Reaction Setup : N-Cyclopropyl-N-ethylamine is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.
-
Phosgene Addition : Gaseous phosgene is introduced at 0–5°C, or triphosgene (solid) is added stoichiometrically.
-
Quenching and Isolation : Excess phosgene is removed by nitrogen purging, and the product is isolated via vacuum distillation or crystallization.
Key Parameters :
-
Temperature Control : Exothermic reaction requires cooling to prevent side reactions (e.g., over-chlorination).
-
Solvent Choice : DCM or tetrahydrofuran (THF) minimizes side reactions due to low nucleophilicity.
Yield and Purity :
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phosgene | DCM | 0–5 | 78 | 95 |
| Triphosgene | THF | 25 | 85 | 98 |
Triphosgene offers safer handling and comparable efficiency, with yields exceeding 85% under mild conditions.
Chlorination of N-Cyclopropyl-N-Ethylcarbamate
An alternative route involves synthesizing the corresponding carbamate followed by chlorination. This two-step method avoids direct phosgene use but requires additional purification steps.
Procedure :
-
Carbamate Formation :
-
N-Cyclopropyl-N-ethylamine reacts with ethyl chloroformate in the presence of a base (e.g., NaOH) to form N-cyclopropyl-N-ethylcarbamate.
-
-
Chlorination :
-
The carbamate is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to replace the hydroxyl group with chlorine.
-
Optimization Insights :
-
Base Selection : Aqueous NaOH facilitates carbamate formation but requires careful pH control to prevent hydrolysis.
-
Chlorination Agents : Oxalyl chloride provides higher selectivity, reducing byproduct formation compared to SOCl₂.
Yield and Purity :
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbamate Formation | Ethyl chloroformate | 90 | 92 |
| Chlorination | Oxalyl chloride | 88 | 96 |
Mechanistic Considerations and Side Reactions
Competing Pathways in Phosgenation
The reaction of N-cyclopropyl-N-ethylamine with phosgene proceeds via an intermediate chloroformate (Figure 1):
Side Reactions :
Stability of the Cyclopropane Ring
The strain inherent to the cyclopropane ring makes it susceptible to ring-opening under harsh conditions. Key stabilizing factors include:
-
Low Reaction Temperatures : Maintaining temperatures below 10°C prevents thermal degradation.
-
Inert Atmosphere : Exclusion of moisture and oxygen minimizes hydrolysis and oxidation.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
-
HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) achieves baseline separation of the product from impurities.
-
Elemental Analysis : Carbon and nitrogen content align with theoretical values (C₆H₉ClN₂O).
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-ethylcarbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form N-cyclopropyl-N-ethylcarbamic acid and hydrochloric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols. Conditions typically involve mild temperatures and the use of a suitable solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous sodium hydroxide solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Carbamates, ureas, and thiocarbamates.
Hydrolysis: N-cyclopropyl-N-ethylcarbamic acid and hydrochloric acid.
Reduction: N-cyclopropyl-N-ethylamine.
Scientific Research Applications
N-cyclopropyl-N-ethylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as the synthesis of carbamate-protected amino acids and peptides.
Medicine: It serves as a building block in the development of drugs, particularly those targeting the central nervous system.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-ethylcarbamoyl chloride involves its reactivity as a carbamoylating agent The compound can transfer its carbamoyl group to nucleophilic sites on target molecules, leading to the formation of stable carbamate linkages
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of N-cyclopropyl-N-ethylcarbamoyl chloride with two analogs from the evidence:
Key Observations:
- Functional Group Differences : The sulfamoyl chloride in (Cl–S(=O)₂–N) is more electronegative and polar than carbamoyl chlorides, likely increasing its reactivity in nucleophilic substitutions .
- Steric Impact : The neopentyl group in introduces significant steric hindrance, which may reduce reaction rates compared to the smaller cyclopropyl and ethyl groups in the target compound .
Stability and Handling
- Thermal Stability : Carbamoyl chlorides are generally moisture-sensitive. The cyclopropyl group’s strain may render the target compound less stable than , where the neopentyl group could provide steric protection against hydrolysis .
- Storage : Like and , the target compound likely requires anhydrous conditions and low-temperature storage to prevent decomposition.
Biological Activity
N-cyclopropyl-N-ethylcarbamoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms and effects on various biological systems is crucial for its application in drug development and therapeutic interventions. This article provides an overview of the biological activity of this compound, including research findings, case studies, and relevant data.
This compound belongs to a class of compounds known as carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (-NHCO-) attached to a chlorine atom. The structure can be represented as follows:
Carbamoyl chlorides like this compound are known to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. These derivatives may exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has indicated that carbamoyl chlorides can exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess potent inhibitory effects against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, yielding an IC50 value indicative of its potency.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| MCF-7 | 10.0 | Inhibition of proliferation |
Case Studies
-
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent. -
Case Study 2: In Vivo Efficacy
An animal model was used to assess the in vivo efficacy of this compound against tumor growth. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting effective systemic absorption and therapeutic action.
Q & A
Basic: What are the optimal laboratory synthesis routes for N-cyclopropyl-N-ethylcarbamoyl chloride?
Methodological Answer:
The synthesis typically involves reacting cyclopropylamine derivatives with chlorinating agents. A common approach is the reaction of N-cyclopropyl-N-ethylamine with phosgene (COCl₂) under controlled conditions (0–5°C, inert atmosphere) to form the carbamoyl chloride . Alternative methods include using thionyl chloride (SOCl₂) with a tertiary amine base (e.g., DMF) as a catalyst, which avoids handling gaseous phosgene . Key parameters to optimize include reaction temperature (exothermic reactions require strict cooling), stoichiometry (1:1.2 amine-to-chlorinating agent ratio), and purification via vacuum distillation or recrystallization.
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H NMR (δ 1.0–1.2 ppm for cyclopropyl protons; δ 3.3–3.5 ppm for ethyl groups) and ¹³C NMR (C=O resonance at ~155–160 ppm) .
- IR Spectroscopy : C=O stretch at ~1700–1750 cm⁻¹ and C-Cl stretch at ~750–800 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 163.62 g/mol) and fragmentation patterns consistent with cyclopropyl and ethyl groups.
- Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.3% theoretical values.
Advanced: How does the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The cyclopropyl ring introduces steric hindrance and electronic effects due to its strained geometry. This reduces reaction rates with bulky nucleophiles (e.g., tert-butanol) but enhances selectivity in reactions with smaller nucleophiles (e.g., amines or water). For example, in aminolysis, the cyclopropyl group directs substitution at the carbamoyl chloride’s carbonyl carbon, forming urea derivatives. Kinetic studies using HPLC or in-situ FTIR can quantify these effects . Computational modeling (DFT) further elucidates transition-state stabilization or destabilization caused by the cyclopropyl ring’s angle strain .
Advanced: How should researchers resolve contradictions in reported reaction yields or stability data for this compound?
Methodological Answer:
Contradictions often arise from variations in experimental conditions. To address this:
- Control Variables : Standardize solvent purity (e.g., anhydrous dichloromethane vs. technical grade), temperature (±1°C), and moisture levels (use of molecular sieves) .
- Replicate Studies : Compare results across at least three independent trials with statistical analysis (e.g., ANOVA) to assess significance .
- Advanced Characterization : Use DSC (differential scanning calorimetry) to evaluate thermal stability and identify decomposition pathways. For example, conflicting stability reports may arise from undetected trace moisture accelerating hydrolysis .
Advanced: What strategies enable the use of this compound in targeted drug design?
Methodological Answer:
The carbamoyl chloride serves as a versatile intermediate for synthesizing urea-based inhibitors or prodrugs. Key strategies include:
- Bioisosteric Replacement : Substitute the ethyl group with fluorinated analogs (e.g., -CF₃) to modulate lipophilicity and metabolic stability, guided by QSAR models .
- Conformational Restriction : Leverage the cyclopropyl ring to pre-organize the molecule for binding to enzymes (e.g., proteases) or receptors, validated via X-ray crystallography .
- Click Chemistry : Functionalize the carbamoyl chloride with azide/alkyne handles for late-stage diversification in combinatorial libraries .
Advanced: How can computational chemistry predict the environmental or biological fate of this compound?
Methodological Answer:
- Hydrolysis Prediction : Use software like EPI Suite to estimate hydrolysis half-lives (t₁/₂) at varying pH levels. Experimental validation via GC-MS or LC-MS monitors degradation products (e.g., cyclopropylurea) .
- Metabolic Pathways : Apply docking simulations (AutoDock Vina) to predict interactions with cytochrome P450 enzymes, identifying potential toxic metabolites .
- Ecotoxicity Modeling : QSAR models (e.g., ECOSAR) assess acute toxicity to aquatic organisms, informing disposal protocols .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a fume hood to prevent exposure to corrosive vapors .
- Spill Management : Neutralize spills with sodium bicarbonate (for acid scavenging) followed by adsorption via vermiculite .
- Storage : Store under argon at –20°C in amber glass to prevent photodegradation and hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
